molecular formula C9H8N2OS B13659998 2-Methylbenzo[d]thiazole-4-carboxamide

2-Methylbenzo[d]thiazole-4-carboxamide

货号: B13659998
分子量: 192.24 g/mol
InChI 键: GAYDORRZTCHXCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylbenzo[d]thiazole-4-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Benzothiazole derivatives are a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles. Research indicates that compounds based on the benzothiazole scaffold exhibit a wide range of biological activities, making them valuable templates in drug discovery . For instance, specific benzothiazole carboxamide analogues have been identified as potent and selective inhibitors of protein kinases, such as Casein Kinase 1 (CK1) isoforms, which are implicated in diseases like cancer and neurodegenerative disorders . The benzothiazole core is also a key structure in the development of new anti-tubercular agents, with recent studies focusing on derivatives that show promising inhibition against Mycobacterium tuberculosis . The synthesis of related benzothiazole carboxamides often involves multi-step organic procedures, which can include the cyclization of thioamide intermediates followed by subsequent functionalization . Researchers value this compound class for its potential to interact with various biological targets. The specific research applications and mechanism of action for this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings.

属性

分子式

C9H8N2OS

分子量

192.24 g/mol

IUPAC 名称

2-methyl-1,3-benzothiazole-4-carboxamide

InChI

InChI=1S/C9H8N2OS/c1-5-11-8-6(9(10)12)3-2-4-7(8)13-5/h2-4H,1H3,(H2,10,12)

InChI 键

GAYDORRZTCHXCL-UHFFFAOYSA-N

规范 SMILES

CC1=NC2=C(C=CC=C2S1)C(=O)N

产品来源

United States

准备方法

Cyclization of 4-Aminobenzoate Derivatives with Potassium Thiocyanate and Bromine

A widely employed method for the synthesis of benzo[d]thiazole carboxylates involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This approach facilitates the formation of the benzo[d]thiazole ring via electrophilic cyclization (Scheme 1).

Procedure:

  • Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of potassium thiocyanate in glacial acetic acid.
  • Stir the mixture at room temperature for 45 minutes, then cool to 10 °C.
  • Add 2 equivalents of bromine dissolved in a small volume of acetic acid dropwise.
  • Stir the reaction mixture overnight at room temperature.
  • Quench the reaction by placing the mixture on ice and basify to pH 8 using 25% aqueous ammonia.
  • Isolate the product by filtration.

This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylate as a key intermediate, which can be further modified to introduce hydroxyl or other substituents at positions 4 or 5 of the benzo[d]thiazole ring.

Protection and Derivatization of Hydroxyl Groups

To prepare hydroxy-substituted benzo[d]thiazole carboxylates, protecting groups such as tert-butyldimethylsilyl (TBDMS) are used during cyclization to prevent side reactions and facilitate selective functionalization.

Key steps:

  • Protect the hydroxyl group on the aminobenzoate precursor with TBDMS chloride in the presence of a base like 4-methylimidazole.
  • Perform the cyclization with KSCN and bromine as described.
  • Remove the TBDMS protecting group under mild conditions during product isolation or later synthetic steps.

This strategy allows selective derivatization of the hydroxy group without affecting the amino group, enabling the synthesis of various substituted benzo[d]thiazole derivatives.

Reduction and Functional Group Transformations

For the preparation of amino-substituted intermediates, catalytic hydrogenation or reduction with tin(II) chloride (SnCl2) is applied to nitro-substituted precursors.

  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere at room temperature for several hours.
  • Reduction with SnCl2 in ethyl acetate/methanol mixture at elevated temperature overnight.

These steps convert nitro groups to amino groups, which are essential for subsequent cyclization or amidation reactions.

Amidation to Form Carboxamide Group

The conversion of the carboxylate or carboxylic acid group to the carboxamide is typically achieved via amidation reactions using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA) or DMAP (4-dimethylaminopyridine).

Typical amidation procedure:

  • Dissolve the benzo[d]thiazole carboxylic acid or ester in a dry solvent such as DMF.
  • Add HBTU and a catalytic amount of DMAP.
  • Stir the mixture at elevated temperature (e.g., 60 °C) with the desired amine.
  • Work up by extraction and purification via chromatography or preparative HPLC.

This method yields the corresponding carboxamide with good specificity and purity.

Summary of Synthetic Route and Conditions

Step Reagents/Conditions Outcome/Notes
1. Cyclization Methyl 4-aminobenzoate, KSCN (4 equiv), Br2 (2 equiv), glacial acetic acid, RT overnight Formation of methyl 2-aminobenzo[d]thiazole-6-carboxylate
2. Hydroxyl protection TBDMS chloride, 4-methylimidazole, dichloromethane, RT, 96 h Protected hydroxyl group to prevent side reactions
3. Reduction Pd/C catalyst, H2 atmosphere, methanol/THF, RT, 5 h or SnCl2, ethyl acetate/methanol, 55 °C, overnight Conversion of nitro to amino group
4. Amidation HBTU, DMAP, DMF, 60 °C, 16 h Formation of carboxamide group
5. Deprotection (if needed) Mild acid or fluoride sources for TBDMS removal Recovery of free hydroxyl group

Research Findings and Analysis

  • The cyclization step is highly efficient and can be adapted to various substituted aminobenzoates to access a broad range of benzo[d]thiazole derivatives.
  • Protection of hydroxyl groups with TBDMS is optimal for maintaining functional group integrity during cyclization and subsequent modifications.
  • Reduction methods are well established and provide clean conversion of nitro groups to amines, crucial for ring closure or amidation.
  • Amidation using HBTU and DMAP in DMF is effective for converting carboxylates or acids to carboxamides, enabling the synthesis of this compound and analogs.
  • The synthetic pathway allows for scalable production and structural diversification, which is valuable for medicinal chemistry applications exploring bioactive benzo[d]thiazole derivatives.

化学反应分析

2-Methylbenzo[d]thiazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The compound can also undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring . Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiazole derivatives.

科学研究应用

2-Methylbenzo[d]thiazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . In biology and medicine, benzothiazole derivatives, including this compound, have been studied for their potential as monoamine oxidase inhibitors (MAOIs). These compounds have shown promise in the treatment of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease . Additionally, they have been investigated for their antimicrobial, antifungal, and antitumor activities .

作用机制

The mechanism of action of 2-Methylbenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been found to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitter amines . By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, thereby exerting neuroprotective effects. The compound may also interact with other molecular targets, such as DNA and topoisomerase II, leading to cell death in cancer cells .

相似化合物的比较

Key Observations :

  • Solubility : Derivatives with methoxy groups (e.g., ) exhibit improved water solubility over the hydrophobic 2-methyl variant .

Key Insights :

  • Kinase inhibition : Thiazole-4-carboxamide derivatives (e.g., ) show potent TNIK inhibition, but the target compound’s 2-methyl group may limit kinase binding due to reduced planar aromaticity.
  • Neuroactivity : Unlike Riluzole, the target compound lacks electron-withdrawing groups (e.g., CF₃), which are critical for AMPA receptor modulation .

Stability and Pharmacokinetic Considerations

  • Metabolic stability : Thiazole-4-carboxamide derivatives often face rapid hepatic clearance due to cytochrome P450 oxidation . The 2-methyl group may slow metabolism compared to unsubstituted analogues.

常见问题

What synthetic methodologies are optimal for preparing 2-methylbenzo[d]thiazole-4-carboxamide derivatives?

The synthesis typically involves coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. For example, 2-(2-(trifluoromethoxy)anilino)thiazole-4-carboxylic acid is reacted with substituted benzimidazole amines under controlled conditions (16 hr, room temperature), followed by purification via acid-base extraction and crystallization . Structural validation employs 1H^1H-NMR spectroscopy and HPLC for purity (>98%) .

How do structural modifications influence the inhibitory activity against CK1δ kinase?

Key structural-activity relationships (SAR) include:

  • Hydrophobic substitutions : Introducing trifluoromethyl (CF3_3) or halogens (e.g., Cl, F) at the benzimidazole ring enhances potency (e.g., compound 5: IC50_{50} = 0.022 μM for CK1δTV1).
  • NH blocking : Methylation of the benzimidazole NH (compound 3) abolishes activity, indicating hydrogen bonding is critical for kinase binding.
  • Polar groups : Hydrophilic substituents (e.g., sulfonyl) reduce membrane permeability and activity .
    These findings align with X-ray crystallography data showing interactions with CK1δ’s ATP-binding pocket .

What experimental approaches validate ATP-competitive inhibition mechanisms?

  • Kinase assays : Measure inhibition under varying ATP concentrations (e.g., 10–200 μM). Reduced substrate phosphorylation (via autoradiography or Cherenkov counting) confirms ATP competition .
  • X-ray crystallography : Co-crystallization of CK1δ with inhibitors (e.g., compound 5) reveals binding modes. For example, trifluoromethoxy groups occupy hydrophobic pockets, while benzimidazole NH forms hydrogen bonds with Met82 .
  • Mutagenesis : Substituting Met82 with Phe in CK1δ disrupts inhibitor binding, confirming residue-specific interactions .

How do phosphorylation states of CK1δ isoforms affect inhibitor efficacy?

CK1δ isoforms with truncated C-terminal regulatory domains (e.g., CK1δTV1) exhibit higher basal kinase activity and sensitivity to inhibitors. Phosphorylation at the C-terminal domain (e.g., Ser370/Thr372) reduces inhibitor potency by altering conformational dynamics. Assays at 15°C (reduced phosphorylation) show enhanced inhibition compared to 37°C .

What cell-based models are suitable for evaluating in vitro efficacy?

  • SV40-transformed cell lines : Frwt648 and mKSA cells show high sensitivity (35–98% cell death at 10 μM inhibitor), likely due to upregulated CK1δ activity in transformed cells.
  • Cancer cell lines : DU-145 (prostate), OVCAR-3 (ovarian), and Colo357 (pancreatic) are used for dose-response studies (IC50_{50} range: 0.5–5 μM) .
  • Flow cytometry : Cell cycle analysis (G1/S arrest) confirms kinase inhibition-mediated anti-proliferative effects .

What challenges arise in achieving isoform selectivity among CK1 family members?

CK1 isoforms (δ, ε, α) share >80% kinase domain homology, complicating selectivity. Compound 5 shows 7-fold selectivity for CK1δ over CK1ε, attributed to interactions with non-conserved residues (e.g., Leu85 in CK1δ vs. Val85 in CK1ε). However, at therapeutic concentrations (>1 μM), off-target effects on CK1ε and other kinases (e.g., PIM1, DYRK1A) are observed via KINOMEscan profiling .

How do physicochemical properties impact cellular uptake and in vivo applicability?

  • LogP : Derivatives with LogP >3 (e.g., compound 5) exhibit poor aqueous solubility, limiting bioavailability.
  • Polar surface area (PSA) : High PSA (>100 Ų) due to carboxamide and benzimidazole groups reduces blood-brain barrier penetration.
    Strategies include prodrug formulations (e.g., esterification of carboxyl groups) or nanoparticle encapsulation .

What analytical techniques are critical for characterizing inhibitor-protein interactions?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD_D values) between inhibitors and CK1δ.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular docking : MOE or AutoDock simulations predict binding poses, validated by mutagenesis .

How can contradictory data on inhibitor potency across studies be resolved?

Discrepancies often arise from:

  • ATP concentration variations : Higher ATP (e.g., 200 μM) reduces apparent inhibitor potency.
  • Phosphorylation state : Differences in kinase pre-activation (e.g., autophosphorylation status).
    Standardizing assay conditions (e.g., 10 μM ATP, 15°C incubation) and using truncated CK1δ variants (e.g., CK1δTV1) improve reproducibility .

What are emerging therapeutic applications beyond oncology?

Preclinical studies suggest potential in:

  • Neurodegeneration : CK1δ inhibitors reduce tau hyperphosphorylation in Alzheimer’s models.
  • Inflammation : NF-κB pathway modulation via CK1δ inhibition ameliorates colitis in murine models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。